PLD2 vs. PLD1 Isoform Selectivity: The 1,3,8-Triazaspiro[4.5]decan-4-one Scaffold is Key to Unprecedented 40-Fold Selectivity
The 1,3,8-triazaspiro[4.5]decan-4-one scaffold was identified as a 'privileged structure' that engenders selectivity for the PLD2 isoform over PLD1. A derivative of this scaffold (Compound 3) exhibited a PLD2 IC50 of 110 nM and a PLD1 IC50 of 1000 nM, demonstrating ~9-fold selectivity [1]. Further optimization of this scaffold led to a derivative (Compound 9b) with a PLD2 IC50 of 90 nM and a PLD1 IC50 of 1900 nM, resulting in >20-fold selectivity [1]. In a biochemical assay, this same derivative showed a PLD1 IC50 of >20 μM and a PLD2 IC50 of 500 nM, a >40-fold selectivity [1]. This contrasts sharply with earlier scaffolds that yielded only dual PLD1/2 or PLD1-preferring inhibitors [1].
| Evidence Dimension | PLD2 selectivity (Fold PLD2-selective) |
|---|---|
| Target Compound Data | Compound 3: PLD2 IC50 = 110 nM, PLD1 IC50 = 1000 nM (9.1-fold); Compound 9b: PLD2 IC50 = 90 nM, PLD1 IC50 = 1900 nM (21.1-fold); Biochemical assay for 9b: PLD2 IC50 = 500 nM, PLD1 IC50 = >20,000 nM (>40-fold) |
| Comparator Or Baseline | Earlier scaffolds (e.g., 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) yielded PLD1/2 dual inhibitors or PLD1-preferring inhibitors. |
| Quantified Difference | Unprecedented PLD2 selectivity (up to >40-fold) versus non-selective or PLD1-preferring inhibitors from other scaffolds. |
| Conditions | Cellular PLD1 assay with Calu-1 cells; Cellular PLD2 assay with HEK293-gfp PLD2 cells; Biochemical assay using purified PLD1 and PLD2 enzymes. |
Why This Matters
This evidence demonstrates that the specific 1,3,8-triazaspiro[4.5]decan-4-one scaffold is essential for achieving high PLD2 isoform selectivity, a feature not attainable with other related scaffolds, making it the preferred choice for PLD2 inhibitor development.
- [1] Scott, S. A., et al. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity. Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2240-2243. View Source
